molecular formula C4H9ClO2 B1583283 3-Chloro-2-methylpropane-1,2-diol CAS No. 597-33-1

3-Chloro-2-methylpropane-1,2-diol

Cat. No.: B1583283
CAS No.: 597-33-1
M. Wt: 124.56 g/mol
InChI Key: AVVXLRRTQZKHSP-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropane-1,2-diol is an organic compound with the chemical formula C4H9ClO2. It is a colorless to light yellow transparent liquid that is miscible with water and many organic solvents. This compound is sensitive to alkalis and oxidants and can be hydrolyzed under strong acids . It is widely used in various fields, including pharmaceuticals, cosmetics, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-2-methylpropane-1,2-diol can be carried out by reacting 2-methyl-1,2-propanediol with hydrogen chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful handling of reactants and the use of specialized equipment to maintain reaction conditions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alcohols, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

3-Chloro-2-methylpropane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpropane-1,2-diol involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The compound’s reactivity is influenced by the presence of the chlorine atom and the hydroxyl groups, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methylpropane-1,2-diol is unique due to its specific reactivity and applications in various fields. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

3-chloro-2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c1-4(7,2-5)3-6/h6-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVXLRRTQZKHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299746
Record name 3-Chloro-2-methyl-1,2-propanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-33-1
Record name 3-Chloro-2-methyl-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-chloro-2-methyl-
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Record name NSC3711
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Record name 3-Chloro-2-methyl-1,2-propanediol
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Record name 3-chloro-2-methylpropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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